molecular formula C20H28ClN3O5S B1589350 N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE CAS No. 244634-31-9

N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE

Cat. No.: B1589350
CAS No.: 244634-31-9
M. Wt: 458 g/mol
InChI Key: AUYHZFAGBOOPMD-CMXBXVFLSA-N
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Description

N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.

Preparation Methods

The synthesis of N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the amino alcohol intermediate, followed by its reaction with the nitrobenzene sulfonamide derivative under controlled conditions. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include chromium trioxide for oxidation, hydrogen gas with palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE stands out due to its unique stereochemistry and functional groups. Similar compounds include:

  • N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE
  • This compound
  • This compound

These compounds share similar structural features but differ in their specific functional groups and stereochemistry, which can lead to differences in their reactivity and applications .

Properties

IUPAC Name

N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S.ClH/c1-15(2)13-22(14-20(24)19(21)12-16-6-4-3-5-7-16)29(27,28)18-10-8-17(9-11-18)23(25)26;/h3-11,15,19-20,24H,12-14,21H2,1-2H3;1H/t19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYHZFAGBOOPMD-CMXBXVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437713
Record name N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244634-31-9
Record name Benzenesulfonamide, N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244634-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenesulfonamide, N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-, hydrochloride (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE
Reactant of Route 2
N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE
Reactant of Route 3
N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE
Reactant of Route 4
N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE
Reactant of Route 5
N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE
Reactant of Route 6
N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE

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